molecular formula C20H14BrClN2O3 B12994080 N-(4-Bromophenyl)-N-(4-chlorobenzyl)-4-nitrobenzamide

N-(4-Bromophenyl)-N-(4-chlorobenzyl)-4-nitrobenzamide

Cat. No.: B12994080
M. Wt: 445.7 g/mol
InChI Key: ZVSSPOMBXDGEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
N-(4-Bromophenyl)-N-(4-chlorobenzyl)-4-nitrobenzamide (Molecular Formula: C₂₀H₁₃BrClN₂O₃; Molecular Weight: 459.69 g/mol) is a benzamide derivative featuring:

  • A bromophenyl group at the 4-position.
  • A chlorobenzyl substituent attached to the amide nitrogen.
  • A nitro group at the para position of the benzamide backbone.

Properties

Molecular Formula

C20H14BrClN2O3

Molecular Weight

445.7 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C20H14BrClN2O3/c21-16-5-11-18(12-6-16)23(13-14-1-7-17(22)8-2-14)20(25)15-3-9-19(10-4-15)24(26)27/h1-12H,13H2

InChI Key

ZVSSPOMBXDGEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen and Nitro Substitutions

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Reference
N-(4-Chlorobenzyl)-4-nitrobenzamide C₁₄H₁₁ClN₂O₃ Lacks bromophenyl group Potential antidiabetic/antimicrobial
N-(4-Bromophenyl)-3-nitrobenzamide C₁₃H₉BrN₂O₃ Nitro group at meta position Enhanced reactivity in medicinal chemistry
N-(4-Bromophenyl)-2-chloroacetamide C₁₃H₁₁BrClN Acetamide backbone; chloro substituent Antimicrobial, anticancer
N-(3-Bromophenyl)-4-chlorobenzamide C₁₃H₁₀BrClN Bromine at meta position Neuroprotective effects
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide C₁₅H₉BrN₄O₄ Oxadiazole ring addition Anticancer, antimicrobial
Key Observations :
  • Substituent Position : The para-nitro group in the target compound enhances electron-withdrawing effects compared to meta-nitro derivatives (e.g., N-(4-Bromophenyl)-3-nitrobenzamide), influencing reaction kinetics and binding affinity in biological systems .
  • Heterocyclic Additions : Compounds like N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exhibit amplified bioactivity due to oxadiazole’s role in hydrogen bonding and metabolic stability .
Table 2: Comparative Bioactivity and Pharmacokinetics
Compound Name α-Glucosidase Inhibition α-Amylase Inhibition ADME Properties (e.g., LogP, TPSA) Reference
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives IC₅₀: 0.12–1.45 µM IC₅₀: 0.24–2.10 µM LogP: 3.5–4.2; TPSA: 90–110 Ų
N-(4-Bromophenyl)-3-nitrobenzamide Not reported Not reported LogP: ~3.8 (estimated)
N-(4-Chlorobenzyl)-4-nitrobenzamide Not reported Not reported LogP: ~2.9; TPSA: 96 Ų
Key Findings :
  • The target compound may share similar mechanisms due to structural overlap .
  • ADME Compatibility : Higher topological polar surface area (TPSA) in nitrobenzamide derivatives correlates with reduced blood-brain barrier penetration, limiting neuroactivity but improving peripheral action .
Insights :
  • Mechanochemical Synthesis: Solvent-free methods (e.g., ball milling) reduce waste and improve sustainability, applicable to the target compound’s synthesis .
  • Reaction Efficiency : The Schotten–Baumann reaction offers rapid amide bond formation under mild conditions, ideal for nitrobenzamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.